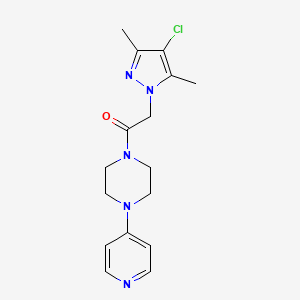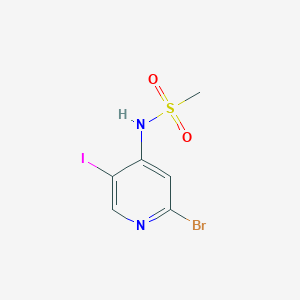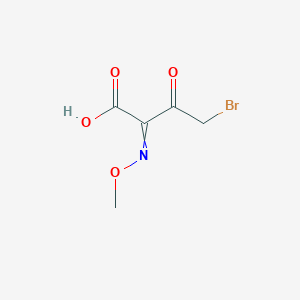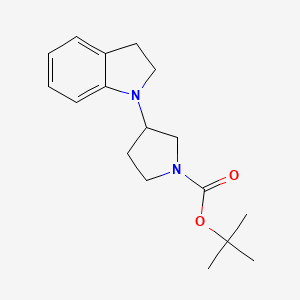![molecular formula C11H6ClNS B8616131 1-Chlorobenzo[4,5]thieno[2,3-c]pyridine CAS No. 887579-83-1](/img/structure/B8616131.png)
1-Chlorobenzo[4,5]thieno[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorobenzo[4,5]thieno[2,3-c]pyridine is a chemical compound with the molecular formula C11H6ClNS and a molecular weight of 219.69 .
Synthesis Analysis
The synthesis of pyridine and thienopyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone. This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione, which is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .Physical and Chemical Properties Analysis
This compound has a molecular weight of 219.69 .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
887579-83-1 |
|---|---|
Molekularformel |
C11H6ClNS |
Molekulargewicht |
219.69 g/mol |
IUPAC-Name |
1-chloro-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H6ClNS/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6H |
InChI-Schlüssel |
DQYDBGLWHQIEEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=NC=C3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4,6-Trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B8616064.png)

![6-((5-chloro-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)methyl)quinoline](/img/structure/B8616081.png)
![6-Chloro-9-(1-methylcyclopropyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8616093.png)






